AGI-24512

概要

説明

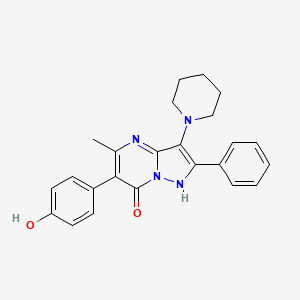

AGI-24512は、メチオニンサルベージ経路に関与する酵素であるメチオニンアデノシル転移酵素2α(MAT2A)の強力な阻害剤です。 この化合物は、メチルチオアデノシンホスホリラーゼ(MTAP)欠損がん細胞において著しい抗増殖活性を示し、がん治療のための有望な候補となっています .

科学的研究の応用

AGI-24512 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the methionine salvage pathway and its role in cellular metabolism.

Biology: Investigated for its effects on gene expression and protein methylation in various cell types.

Medicine: Explored as a potential therapeutic agent for treating cancers with MTAP deletions, as it induces DNA damage and inhibits cell proliferation.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery .

作用機序

AGI-24512は、メチオニンアデノシル転移酵素2αを阻害することで作用を発揮します。これにより、さまざまなメチル化反応の重要なメチル供与体であるS-アデノシルメチオニン(SAM)の産生が減少します。この阻害は、特にMTAP欠損細胞において、Rループの蓄積とDNA損傷をもたらします。 この化合物は、pre-mRNAのスプライシングにも影響を与え、抗増殖効果にさらに寄与します .

生化学分析

Biochemical Properties

AGI-24512 interacts with the enzyme MAT2A, inhibiting its activity . MAT2A is a key enzyme that produces S-adenosyl methionine (SAM), a ‘hub’ metabolite utilized in a number of pathways . By inhibiting MAT2A, this compound reduces the production of SAM, affecting various biochemical reactions .

Cellular Effects

The inhibition of MAT2A by this compound has significant effects on cellular processes. It reduces the proliferation of cancer cells that lack MTAP . This is mediated by deregulation of splicing, DNA damage, and reduced DNA damage repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to MAT2A, inhibiting its activity and thereby reducing the production of SAM . This leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage .

Temporal Effects in Laboratory Settings

Over time, this compound maintains its antiproliferative effects despite cellular adaptation

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It has been noted that this compound shows poor oral absorption and a short half-life in rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of SAM production, where it interacts with the enzyme MAT2A . The inhibition of MAT2A leads to a reduction in SAM levels, affecting various metabolic processes .

準備方法

AGI-24512は、コア構造の形成、それに続く官能基の修飾を含む一連の化学反応によって合成されます。 合成経路は通常、さまざまな試薬と触媒を制御された条件下で使用して、高収率と高純度を達成します . 工業生産方法は、最適化された反応条件を使用して、大規模合成を行い、一貫性とスケーラビリティを確保します .

化学反応の分析

AGI-24512は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: メチオニンサルベージ経路とその細胞代謝における役割を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞タイプにおける遺伝子発現とタンパク質メチル化に対する影響が調査されています。

医学: MTAP欠損がんを治療する潜在的な治療薬として探求されています。これは、DNA損傷を誘発し、細胞増殖を阻害するためです。

類似化合物との比較

AGI-24512は、AG-270やPF-9366などの他のMAT2A阻害剤と比較されています。 AG-270もMAT2Aを阻害し、同様の抗増殖効果を示しますが、this compoundは特定のがん細胞株において、より優れた効力と有効性を示すと報告されています . PF-9366は、別のMAT2A阻害剤ですが、this compoundよりも効力が劣ります .

類似の化合物には以下が含まれます。

AG-270: 作用機序が類似した、別の強力なMAT2A阻害剤です。

PF-9366: 初期の研究で使用された、効力が劣るMAT2A阻害剤

This compoundは、がん細胞の増殖を阻害する高い効力と有効性により、がん研究と治療において貴重な化合物です .

特性

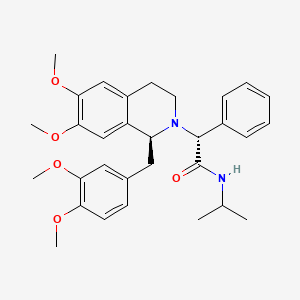

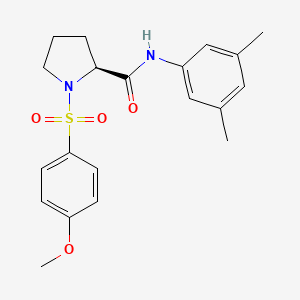

IUPAC Name |

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXODVWKUOZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

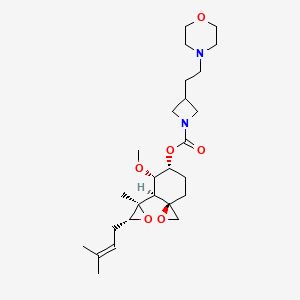

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)